Cas no 1187629-41-9 ((R)-1,1′-Binaphthyl-2,2′-disulfonimide)
(R)-1,1′-Binaphthyl-2,2′-disulfonimide Chemical and Physical Properties
Names and Identifiers
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- (R)-1,1’-binaphthyl-2,2’-disulfonimide
- 1-(2-sulfamoylnaphthalen-1-yl)naphthalene-2-sulfonamide
- (11bR)-Dinaphtho[2,1-d:1′,2′-f][1,3,2]dithiazepine 3,3,5,5-tetraoxide
- 1187629-41-9
- 1245748-66-6
- (S)-1,1/'-binaphthyl-2,3/'-disulfoniMide
- (R)-1,1'-binaphthyl-2,2'-disulfonamide
- (R)-1,1'-binaphthyl-2,2'-disulfoniMide
- (R)-1,1′-Binaphthyl-2,2′-disulfonimide
-
- MDL: MFCD28016337
- Inchi: 1S/C20H16N2O4S2/c21-27(23,24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(22,25)26/h1-12H,(H2,21,23,24)(H2,22,25,26)
- InChI Key: GHOMEMIQVSTVEP-UHFFFAOYSA-N
- SMILES: S(C1C=CC2C=CC=CC=2C=1C1=C(C=CC2C=CC=CC1=2)S(N)(=O)=O)(N)(=O)=O
Computed Properties
- Exact Mass: 412.05514934g/mol
- Monoisotopic Mass: 412.05514934g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 705
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 137Ų
Experimental Properties
- Melting Point: 255-260 °C
(R)-1,1′-Binaphthyl-2,2′-disulfonimide Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: 26
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Hazardous Material Identification:
(R)-1,1′-Binaphthyl-2,2′-disulfonimide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219007705-1g |
(R)-1,1'-binaphthyl-2,2'-disulfonamide |
1187629-41-9 | 95% | 1g |
$706.86 | 2023-09-04 | |
| Chemenu | CM139760-1g |
(R)-[1,1'-binaphthalene]-2,2'-disulfonamide |
1187629-41-9 | 95% | 1g |
$830 | 2023-11-23 | |
| TRC | R288115-2.5mg |
(R)-1,1′-Binaphthyl-2,2′-disulfonimide |
1187629-41-9 | 2.5mg |
$190.00 | 2023-05-17 | ||
| TRC | R288115-10mg |
(R)-1,1′-Binaphthyl-2,2′-disulfonimide |
1187629-41-9 | 10mg |
$718.00 | 2023-05-17 | ||
| TRC | R288115-25mg |
(R)-1,1′-Binaphthyl-2,2′-disulfonimide |
1187629-41-9 | 25mg |
$1499.00 | 2023-05-17 | ||
| Chemenu | CM139760-1g |
(R)-[1,1'-binaphthalene]-2,2'-disulfonamide |
1187629-41-9 | 95% | 1g |
$830 | 2021-08-05 | |
| Ambeed | A501016-100mg |
(R)-1,1'-Binaphthyl-2,2'-disulfonamide |
1187629-41-9 | 95% | 100mg |
$106.0 | 2025-02-20 | |
| Ambeed | A501016-250mg |
(R)-1,1'-Binaphthyl-2,2'-disulfonamide |
1187629-41-9 | 95% | 250mg |
$211.0 | 2025-02-20 | |
| Ambeed | A501016-1g |
(R)-1,1'-Binaphthyl-2,2'-disulfonamide |
1187629-41-9 | 95% | 1g |
$703.0 | 2025-02-20 | |
| TRC | R288115-100mg |
(R)-1,1′-Binaphthyl-2,2′-disulfonimide |
1187629-41-9 | 100mg |
$ 4500.00 | 2023-09-06 |
(R)-1,1′-Binaphthyl-2,2′-disulfonimide Suppliers
(R)-1,1′-Binaphthyl-2,2′-disulfonimide Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on (R)-1,1′-Binaphthyl-2,2′-disulfonimide
Comprehensive Overview of (R)-1,1′-Binaphthyl-2,2′-disulfonimide (CAS No. 1187629-41-9)
(R)-1,1′-Binaphthyl-2,2′-disulfonimide (CAS No. 1187629-41-9) is a chiral sulfonimide derivative that has garnered significant attention in the fields of asymmetric synthesis and catalysis. This compound, characterized by its binaphthyl backbone and sulfonimide functional groups, is widely utilized as a ligand or catalyst in enantioselective reactions. Its unique structural features enable it to facilitate high stereocontrol, making it invaluable for pharmaceutical and fine chemical industries.
The growing demand for chiral auxiliaries and asymmetric catalysts has positioned (R)-1,1′-Binaphthyl-2,2′-disulfonimide as a key player in modern organic chemistry. Researchers frequently search for "efficient chiral catalysts" or "binaphthyl-based ligands," reflecting the compound's relevance in cutting-edge applications. Its compatibility with various reaction conditions, including hydrogenation and C-C bond formation, further enhances its utility.
In recent years, the compound has been explored for its potential in green chemistry initiatives. With increasing emphasis on sustainable practices, scientists are investigating how (R)-1,1′-Binaphthyl-2,2′-disulfonimide can reduce waste and improve atom economy in synthetic pathways. Searches like "eco-friendly chiral catalysts" highlight this trend, aligning with global efforts to minimize environmental impact.
Another hotspot revolves around the compound's role in pharmaceutical intermediates. Its ability to induce enantioselectivity is critical for producing active pharmaceutical ingredients (APIs) with high purity. Queries such as "chiral sulfonimides in drug synthesis" or "CAS 1187629-41-9 applications" underscore its importance in drug development. The compound's stability under diverse conditions also makes it a preferred choice for industrial-scale processes.
From a technical perspective, (R)-1,1′-Binaphthyl-2,2′-disulfonimide exhibits remarkable thermal stability and solubility in common organic solvents, facilitating its integration into complex reaction systems. These properties are frequently discussed in forums and research papers, addressing common questions like "how to handle chiral sulfonimides" or "optimizing binaphthyl catalyst performance." Such discussions reflect the compound's versatility and the need for practical guidelines.
Looking ahead, the compound's potential in material science is also being explored. Its rigid structure and functional groups make it a candidate for designing chiral polymers or advanced coatings. Searches related to "binaphthyl derivatives in materials" indicate a broadening scope of applications beyond traditional chemistry.
In summary, (R)-1,1′-Binaphthyl-2,2′-disulfonimide (CAS No. 1187629-41-9) is a multifaceted compound with applications spanning asymmetric catalysis, pharmaceuticals, and material science. Its alignment with contemporary trends like sustainability and high-efficiency synthesis ensures its continued relevance in scientific and industrial communities.
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